1-(thieno[3,2-b]pyridin-6-yl)ethanone
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Overview
Description
1-(thieno[3,2-b]pyridin-6-yl)ethanone is an organic compound with the molecular formula C9H7NOS. It is a member of the thienopyridine family, characterized by a fused ring system consisting of a thiophene ring and a pyridine ring.
Preparation Methods
The synthesis of 1-(thieno[3,2-b]pyridin-6-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a suitable thiophene derivative, the compound can be synthesized through a series of reactions involving halogenation, nucleophilic substitution, and cyclization . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts .
Chemical Reactions Analysis
1-(thieno[3,2-b]pyridin-6-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-(thieno[3,2-b]pyridin-6-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its structural similarity to biologically active molecules.
Industry: The compound is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(thieno[3,2-b]pyridin-6-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
1-(thieno[3,2-b]pyridin-6-yl)ethanone can be compared with other similar compounds, such as:
1-(Pyridin-4-yl)ethan-1-one: This compound has a similar structure but lacks the thiophene ring, which may result in different chemical and biological properties.
1-(Thieno[2,3-b]pyridin-6-yl)ethan-1-one: This isomer has a different arrangement of the thiophene and pyridine rings, leading to distinct reactivity and applications.
The uniqueness of this compound lies in its specific ring fusion and the resulting electronic and steric properties, which can influence its behavior in various chemical and biological contexts.
Properties
IUPAC Name |
1-thieno[3,2-b]pyridin-6-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS/c1-6(11)7-4-9-8(10-5-7)2-3-12-9/h2-5H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDOMVPLWPJTUMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CS2)N=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512299 |
Source
|
Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18366-59-1 |
Source
|
Record name | 1-(Thieno[3,2-b]pyridin-6-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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